Cas no 90710-04-6 (methyl (2S)-piperidine-2-carboxylate)

methyl (2S)-piperidine-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- (S)-Methyl piperidine-2-carboxylate

- 2-Piperidinecarboxylicacid, methyl ester, (2S)-

- 2-PIPERIDINECARBOXYLICACID,METHYLESTER,(2S)-(9CI)

- Methyl (S)-piperidine-2-carboxylate

- methyl (2S)-piperidine-2-carboxylate

- MFCD00237405

- (S)-Piperidine-2-carboxylic acid methyl ester

- SCHEMBL40034

- 35677-83-9

- AKOS006274470

- CS-0287499

- 2-Piperidinecarboxylicacid,methyl ester,hydrochloride(1:1),(2S)-

- 2-Piperidinecarboxylic acid, methyl ester, (2S)-

- 90710-04-6

- EN300-313868

- (S)-Methylpiperidine-2-carboxylate

- A917139

- AKOS005259849

- CXQTTWVBUDFUNO-LURJTMIESA-N

- BS-22590

- DB-078775

-

- MDL: MFCD00237405

- インチ: InChI=1S/C7H13NO2/c1-10-7(9)6-4-2-3-5-8-6/h6,8H,2-5H2,1H3/t6-/m0/s1

- InChIKey: CXQTTWVBUDFUNO-LURJTMIESA-N

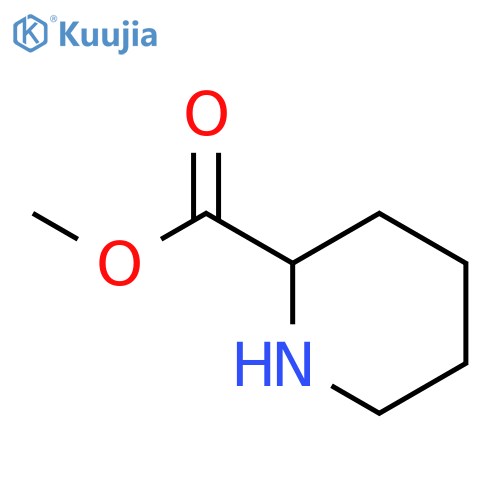

- ほほえんだ: O=C([C@H]1NCCCC1)OC

計算された属性

- せいみつぶんしりょう: 143.094628657g/mol

- どういたいしつりょう: 143.094628657g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 125

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 38.3Ų

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

- ふってん: 193.8±33.0°C at 760 mmHg

- PSA: 38.33000

- LogP: 0.63030

methyl (2S)-piperidine-2-carboxylate セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- ちょぞうじょうけん:Sealed in dry,2-8°C

methyl (2S)-piperidine-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-313868-0.05g |

methyl (2S)-piperidine-2-carboxylate |

90710-04-6 | 0.05g |

$19.0 | 2023-09-05 | ||

| abcr | AB288918-1 g |

(S)-Piperidine-2-carboxylic acid methyl ester; 95% |

90710-04-6 | 1 g |

€450.00 | 2023-07-20 | ||

| Chemenu | CM179699-1g |

methyl (S)-piperidine-2-carboxylate |

90710-04-6 | 95% | 1g |

$273 | 2024-07-20 | |

| Enamine | EN300-313868-50g |

methyl (2S)-piperidine-2-carboxylate |

90710-04-6 | 50g |

$290.0 | 2023-09-05 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1358169-5g |

Methyl (S)-piperidine-2-carboxylate |

90710-04-6 | 98% | 5g |

¥1242.00 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1358169-25g |

Methyl (S)-piperidine-2-carboxylate |

90710-04-6 | 98% | 25g |

¥4860.00 | 2024-04-25 | |

| Ambeed | A743406-100g |

(S)-Methyl piperidine-2-carboxylate |

90710-04-6 | 98% | 100g |

$1274.0 | 2025-02-26 | |

| Enamine | EN300-313868-1.0g |

methyl (2S)-piperidine-2-carboxylate |

90710-04-6 | 1g |

$24.0 | 2023-05-31 | ||

| Chemenu | CM179699-5g |

methyl (S)-piperidine-2-carboxylate |

90710-04-6 | 95% | 5g |

$729 | 2021-08-05 | |

| Enamine | EN300-313868-0.1g |

methyl (2S)-piperidine-2-carboxylate |

90710-04-6 | 0.1g |

$19.0 | 2023-09-05 |

methyl (2S)-piperidine-2-carboxylate 関連文献

-

Bhaskar J. Bhuyan,Govindasamy Mugesh Org. Biomol. Chem. 2012 10 2237

methyl (2S)-piperidine-2-carboxylateに関する追加情報

Introduction to Methyl (2S)-Piperidine-2-Carboxylate (CAS No. 90710-04-6)

Methyl (2S)-piperidine-2-carboxylate, a compound with the chemical formula C₇H₁₁NO₂ and CAS number 90710-04-6, is a significant molecule in the field of pharmaceutical chemistry. This compound belongs to the piperidine class, which is well-known for its diverse biological activities and applications in drug development. The stereochemistry of this compound, specifically the (2S) configuration, plays a crucial role in its pharmacological properties and interactions with biological targets.

The synthesis of Methyl (2S)-piperidine-2-carboxylate involves meticulous chemical processes that ensure high enantiomeric purity. The (2S) configuration is achieved through stereocontrolled reactions, often employing chiral auxiliaries or catalysts. This precision in synthesis is essential because the biological activity of many drugs is highly dependent on their stereochemical configuration. Recent advancements in asymmetric synthesis have enabled more efficient and scalable production of enantiomerically pure compounds like Methyl (2S)-piperidine-2-carboxylate, which has implications for both research and industrial applications.

In the realm of pharmaceutical research, Methyl (2S)-piperidine-2-carboxylate has garnered attention due to its potential as a building block for more complex drug molecules. Piperidine derivatives are frequently incorporated into drug candidates because they can enhance binding affinity and selectivity towards biological targets. For instance, modifications at the 2-position of the piperidine ring can influence the compound's solubility, metabolic stability, and overall pharmacokinetic profile. The (2S) configuration specifically may contribute to improved pharmacological effects by optimizing interactions with specific enzymes or receptors.

Recent studies have highlighted the importance of Methyl (2S)-piperidine-2-carboxylate in the development of novel therapeutic agents. Researchers have explored its utility in creating ligands for G-protein coupled receptors (GPCRs), which are involved in a wide range of physiological processes and are common targets for pharmaceutical intervention. The unique stereochemistry of this compound allows for fine-tuning of receptor binding properties, which can lead to the discovery of more effective and selective drugs. Additionally, its role as a precursor in peptidomimetics has been investigated, demonstrating its versatility in drug design.

The chemical properties of Methyl (2S)-piperidine-2-carboxylate make it a valuable intermediate in organic synthesis. Its reactivity at the 2-position allows for further functionalization, enabling chemists to create a diverse array of derivatives with tailored properties. This flexibility is particularly useful in medicinal chemistry, where subtle changes in molecular structure can significantly impact biological activity. The compound's stability under various reaction conditions also makes it a reliable choice for synthetic routes involving multiple steps.

From a regulatory perspective, the production and handling of Methyl (2S)-piperidine-2-carboxylate must adhere to stringent quality control measures to ensure consistency and purity. These standards are essential for both preclinical and clinical studies, where accurate and reliable compounds are critical for obtaining meaningful results. The growing interest in enantiomerically pure compounds has led to the development of robust analytical techniques for characterizing such molecules, ensuring that researchers have access to high-quality materials for their studies.

The future prospects of Methyl (2S)-piperidine-2-carboxylate in pharmaceutical research are promising. As our understanding of stereochemistry and its impact on drug efficacy continues to evolve, compounds like this will play an increasingly important role in drug discovery and development. Innovations in synthetic methodologies and computational modeling will further enhance our ability to design and optimize molecules with desired pharmacological properties. The continued exploration of piperidine derivatives will undoubtedly lead to new therapeutic breakthroughs and improve patient outcomes.

In conclusion, Methyl (2S)-piperidine-2-carboxylate (CAS No. 90710-04-6) is a versatile and significant compound in pharmaceutical chemistry. Its unique stereochemistry and reactivity make it a valuable tool for researchers developing new drugs targeting various diseases. As advancements in synthetic chemistry and drug design continue, the importance of enantiomerically pure compounds like this one will only grow, contributing to the discovery of safer and more effective therapeutic agents.

90710-04-6 (methyl (2S)-piperidine-2-carboxylate) 関連製品

- 187753-15-7(2-Piperidinecarboxylicacid, 4-oxo-, methyl ester)

- 144913-66-6(Methyl 4-hydroxypiperidine-2-carboxylate)

- 15862-72-3(ethyl piperidine-2-carboxylate)

- 41994-45-0(methyl piperidine-2-carboxylate)

- 1690-74-0(Methyl 1-methylpiperidine-2-carboxylate)

- 107599-40-6(Methyl 1-ethylpyrrolidine-2-carboxylate)

- 30727-18-5(Ethyl 1-methylpiperidine-2-carboxylate)

- 134419-57-1(Azetidine-2-carboxylic acid methylester)

- 41994-50-7(2,5-diethyl pyrrolidine-2,5-dicarboxylate)

- 1357624-57-7(1-Butanamine, 2,2,3,4,4,4-hexafluoro-N,N-dimethyl-)